molecular formula C22H22N2O5 B14965684 1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14965684
M. Wt: 394.4 g/mol
InChI Key: NXCNWLACPHNRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a hexahydroquinoline core

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-28-15-7-4-6-14(12-15)23-21(26)19-20(25)17-9-2-3-10-18(17)24(22(19)27)13-16-8-5-11-29-16/h4-8,11-12,25H,2-3,9-10,13H2,1H3,(H,23,26)

InChI Key

NXCNWLACPHNRKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(CCCC3)N(C2=O)CC4=CC=CO4)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale batch reactions, continuous flow processes, and advanced purification techniques to ensure consistency and quality. The choice of method depends on the desired scale, cost considerations, and environmental impact.

Chemical Reactions Analysis

1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert ketone groups to alcohols, modifying the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed depend on the reaction type and conditions, often resulting in derivatives with varied biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to other quinoline derivatives, 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE stands out due to its unique combination of a furan ring and a methoxyphenyl group. Similar compounds include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.